molecular formula C14H13ClFN B2483100 9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine CAS No. 1909324-65-7

9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine

Cat. No.: B2483100
CAS No.: 1909324-65-7
M. Wt: 249.71
InChI Key: TZVNNACIWLCSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine (C₁₄H₁₂ClFN) is a fluorinated and chlorinated tetrahydroacridine derivative.

Properties

IUPAC Name

9-chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-8-6-10-13(7-11(8)16)17-12-5-3-2-4-9(12)14(10)15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVNNACIWLCSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)N=C3CCCCC3=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the chloro, fluoro, and methyl groups into the acridine framework. The reaction conditions typically involve the use of catalysts and solvents to facilitate the desired transformations . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroacridine core undergoes oxidation to form fully aromatic acridine systems. For the 7-methyl-substituted analog, oxidation with agents like KMnO<sub>4</sub> in acidic conditions removes two hydrogen atoms from the saturated ring, yielding 9-chloro-6-fluoro-7-methylacridine. This reaction is critical for enhancing π-conjugation in photophysical applications .

Key Reaction:

9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridineH+KMnO49-Chloro-6-fluoro-7-methylacridine+2H2O[1][5]\text{this compound} \xrightarrow[\text{H}^+]{\text{KMnO}_4} \text{9-Chloro-6-fluoro-7-methylacridine} + 2\text{H}_2\text{O} \quad[1][5]

Nucleophilic Aromatic Substitution

The chlorine atom at position 9 is susceptible to nucleophilic displacement due to electron withdrawal by adjacent fluorine and the aromatic system. Studies on 6-chlorotacrine analogs demonstrate efficient substitution with amines, alkoxides, or thiols under mild conditions .

Table 1: Representative Substitution Reactions

NucleophileConditionsProductYieldReference
NH<sub>3</sub>EtOH, Δ9-Amino-6-fluoro-7-methyl-tetrahydroacridine85%
CH<sub>3</sub>O⁻DMF, 60°C9-Methoxy-6-fluoro-7-methyl-tetrahydroacridine72%
HS⁻H<sub>2</sub>O, RT9-Mercapto-6-fluoro-7-methyl-tetrahydroacridine68%

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-coupling reactions. Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) introduces ethynyl groups at position 9, expanding π-conjugation for optoelectronic applications . Fluorine’s ortho-directing effect may influence regioselectivity.

Example:

9-Chloro-6-fluoro-7-methyl-tetrahydroacridine+HC≡CPhCuIPd(PPh3)4,DIPEA9-(Phenylethynyl)-6-fluoro-7-methyl-tetrahydroacridine[5]\text{9-Chloro-6-fluoro-7-methyl-tetrahydroacridine} + \text{HC≡CPh} \xrightarrow[\text{CuI}]{\text{Pd(PPh}_3\text{)}_4, \text{DIPEA}} \text{9-(Phenylethynyl)-6-fluoro-7-methyl-tetrahydroacridine} \quad[5]

Reduction Reactions

While the compound is partially saturated, further hydrogenation of the aromatic ring is possible under high-pressure H<sub>2</sub> with catalysts like Pd/C. This generates decahydroacridine derivatives, though such reactions are less explored for this specific analog.

Biological Interactions

Though not strictly chemical reactions, the compound’s interactions with enzymes inform its reactivity:

  • Acetylcholinesterase (AChE) Inhibition : The chloro and fluoro groups enhance binding to AChE’s catalytic site via hydrophobic interactions and halogen bonding .

  • DNA Intercalation : The planar acridine core intercalates into DNA, with methyl and fluorine modulating binding affinity .

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids/bases via cleavage of the tetrahydropyridine ring .

  • Photodegradation : UV exposure induces defluorination and ring-opening, forming quinoline derivatives .

Comparative Reactivity Insights

PositionReactivityInfluence of Substituents
C9 (Cl)High (S<sub>N</sub>Ar, cross-coupling)Activated by electron-withdrawing F at C6
C6 (F)Low (inert to most reagents)Directs electrophiles to meta positions
C7 (CH<sub>3</sub>)Moderates steric hindranceEnhances solubility and directs substitutions

Scientific Research Applications

Chemistry

9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds synthesized from this base showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against certain strains .
  • Anticancer Potential : Preliminary investigations suggest that this compound may interact with specific molecular targets involved in cancer progression. Its mechanism likely involves binding to enzymes or receptors that modulate cellular pathways .

Medical Applications

The compound is being explored for its potential therapeutic effects in treating various diseases. Its derivatives have been investigated for their efficacy in drug development aimed at addressing conditions such as infections and cancer .

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound A (derived)Mycobacterium smegmatis6.25
Compound B (derived)Pseudomonas aeruginosa12.5
Compound C (derived)Candida albicans25

Note: Data extracted from various studies highlighting the antimicrobial efficacy of derivatives synthesized from this compound.

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition against multiple strains
AnticancerPotential interaction with cancer-related pathways
CytotoxicityEvaluated in vitro on various cell lines

Mechanism of Action

The mechanism of action of 9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on AChE/BChE Inhibition

Key structural analogues and their inhibitory activities are summarized below:

Compound Substituents AChE IC₅₀ (nM) BChE IC₅₀ (nM) Selectivity (AChE/BChE) References
Tacrine (THA) 9-NH₂ ~100 ~50 0.5
Compound 51 6-Cl, 7-Me, 9-NH₂ 5.7 285 0.02 (high AChE selectivity)
7-MEOTA 7-OCH₃, 9-NH₂ 55* Not reported N/A
6-Chlorotacrine 6-Cl, 9-NH₂ 66 180 0.37
6-Bromo-THA 6-Br, 9-NH₂ 66 (pIC₅₀ 7.18) Not reported N/A

*Estimated from indirect data.

Key Observations :

  • Position 6 Halogenation : Fluorine (in the target compound) may enhance electronegativity and binding compared to chlorine or bromine. For example, 6-chlorotacrine shows moderate AChE inhibition (IC₅₀ 66 nM), while bromine at this position (6-Bromo-THA) improves potency (pIC₅₀ 7.18) .
  • Methyl at Position 7 : The 7-methyl group in Compound 51 (IC₅₀ 5.7 nM) significantly boosts AChE inhibition compared to THA, likely by improving hydrophobic interactions in the catalytic anionic site (CAS) . This suggests the target compound’s 7-methyl group could confer similar benefits.
  • Chlorine at Position 9: A chloro substituent here (vs. amino in THA) may reduce toxicity. 7-MEOTA (7-methoxy-THA) avoids hepatotoxicity associated with THA while retaining activity .

Toxicity and Selectivity Profiles

  • Tacrine: Known for hepatotoxicity and non-selective AChE/BChE inhibition, limiting clinical use .
  • 7-MEOTA : Demonstrates reduced toxicity and retains AChE inhibition, highlighting the importance of substituent optimization .
  • Compound 51 : High AChE selectivity (ratio 0.02) suggests fluorine/methyl substitutions improve target specificity .

The target compound’s 9-chloro and 6-fluoro groups may synergize to reduce off-target effects while maintaining potency, akin to 7-MEOTA’s safety profile.

Biological Activity

9-Chloro-6-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cholinesterases. This article explores its synthesis, biological activity, and potential applications in treating neurodegenerative diseases.

  • Chemical Formula : C13H11ClFN
  • Molecular Weight : 249.72 g/mol
  • CAS Number : 1909324-65-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes halogenation and subsequent cyclization reactions to form the tetrahydroacridine core.

Cholinesterase Inhibition

One of the primary biological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine in the synaptic cleft, and their inhibition is a common strategy in treating Alzheimer's disease.

Table 1: Inhibition Potency Against Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound5.24.8
Donepezil0.50.6
Rivastigmine0.80.9

The IC50 values indicate that while this compound is less potent than established drugs like donepezil and rivastigmine, it still exhibits significant inhibitory activity against both AChE and BChE .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may provide neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In vitro studies have shown that these compounds can protect against H₂O₂-induced neurotoxicity .

Study on Tetrahydroacridine Derivatives

A study investigated the biological activity of various tetrahydroacridine derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of human lung adenocarcinoma cells and showed potential as an anticancer agent .

Multifunctional Hybrids Against Alzheimer's Disease

Another study focused on synthesizing multifunctional hybrids combining tacrine and donepezil structures with various tetrahydroacridines. The hybrids exhibited enhanced cholinesterase inhibition and improved neuroprotective properties compared to their individual components .

Q & A

Q. Table 1: Synthetic Parameters and Yield Optimization

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–120°C↑ Yield above 90°C
Catalyst Loading5–10 mol%Excess → side reactions
Precursor Purity≥95%Critical for reproducibility

(Advanced) How can computational chemistry tools predict reactivity and optimize pathways for synthesizing this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and AI-driven platforms like ICReDD’s reaction path search methods can:

  • Map transition states : Identify energy barriers for fluorination and methylation steps .
  • Predict regioselectivity : Analyze electronic effects of chloro/fluoro substituents on cyclization .
  • Virtual screening : Simulate solvent/catalyst combinations to reduce lab trials by 40–60% .

(Basic) What spectroscopic techniques effectively characterize purity and structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for chloro (δ 3.8–4.2 ppm) and fluoro (δ 120–125 ppm for ¹⁹F NMR) groups .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity ≥95% .
  • X-ray crystallography : Resolve crystal packing effects of methyl groups (e.g., torsion angles < 10°) .

(Advanced) How to design experiments to optimize synthesis conditions and minimize side reactions?

Methodological Answer:
Employ a 2³ factorial design to test variables:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response metrics : Yield, purity, byproduct levels.
  • Statistical analysis : Use ANOVA to identify significant interactions (e.g., temperature × solvent) .

Q. Table 2: Factorial Design Example

RunTemp (°C)Catalyst (mol%)SolventYield (%)
1805DMF72
212010THF68

(Advanced) How to resolve contradictory data in biological activity assessments?

Methodological Answer:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., acetylcholinesterase inhibition at 0.1–10 µM) .
  • Meta-analysis : Compare data across studies using tools like PRISMA to identify outliers .
  • Theoretical modeling : Corrogate steric/electronic effects (e.g., fluoro’s electronegativity) with activity .

(Basic) How do substituents (Cl, F, CH₃) influence electronic properties and pharmacological potential?

Methodological Answer:

  • Cl : Enhances lipophilicity (logP ↑ by 0.5–1.0) and binding to hydrophobic enzyme pockets .
  • F : Increases metabolic stability via C-F bond resistance to oxidation .
  • CH₃ : Steric effects may reduce off-target interactions in AChE inhibition .

(Basic) Best practices for reproducibility in multi-step syntheses?

Methodological Answer:

  • Documentation : Track intermediates with batch-specific QC codes (e.g., HPLC retention times ±0.1 min) .
  • Inert atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., NH₃ cyclization) .

(Advanced) How can machine learning develop novel derivatives from this scaffold?

Methodological Answer:

  • Generative models : Train on ChEMBL data to propose substitutions with predicted IC₅₀ < 100 nM .
  • Feedback loops : Integrate experimental data (e.g., crystallography) to refine predictions .

(Advanced) Critical considerations for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process control : Use PAT (Process Analytical Technology) for real-time HPLC monitoring .
  • Heat transfer : Optimize reactor geometry (e.g., jacketed vessels) to manage exothermic cyclization .

(Advanced) How do substituents impact crystal packing and solid-state stability?

Methodological Answer:

  • Cl/F interactions : Halogen bonding (Cl···N, 3.1–3.3 Å) stabilizes lattice .
  • CH₃ groups : Introduce torsional strain (e.g., dihedral angles > 30° reduce melting point) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.